(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with a fluorinated benzylidene moiety and a pyrrolidine ring, which may contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde with 2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Benzyl-substituted thiazolidinone.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully elucidated. it is believed to exert its effects through multiple pathways:
Molecular Targets: May interact with enzymes or receptors involved in cell proliferation and apoptosis.
Pathways Involved: Could modulate signaling pathways related to inflammation, oxidative stress, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[3-chloro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom in (5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one may enhance its biological activity and metabolic stability compared to its chloro or methyl analogs.
- Biological Activity : The unique combination of the fluorinated benzylidene moiety and the pyrrolidine ring may confer distinct antimicrobial and anticancer properties.
Properties
IUPAC Name |
(5E)-5-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS2/c15-10-7-9(8-12-13(18)16-14(19)20-12)3-4-11(10)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2,(H,16,18,19)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCUETRZVRERKD-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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